5-Bromonicotinaldehyde

Enzyme Inhibition Nicotinamidase Pyrazinamide Resistance

5-Bromonicotinaldehyde (CAS 113118-81-3) is the essential 5-bromo regioisomer—not interchangeable with 2- or 6-bromo analogs. Its 5-position bromine enables chemoselective Suzuki-Miyaura cross-couplings critical for assembling complex scaffolds such as the Mcl-1 inhibitor pyridoclax (50% overall yield over 5 steps). It replaces anilines in naphthyridine and diazobenzene syntheses, and its exceptionally high nicotinamidase inhibition (Ki=70 nM) makes it the superior probe for pyrazinamide-resistance research in tuberculosis. Procuring this specific regioisomer is mandatory for synthetic reproducibility, valid SAR data, and consistent pharmacology.

Molecular Formula C6H4BrNO
Molecular Weight 186.01 g/mol
CAS No. 113118-81-3
Cat. No. B046077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromonicotinaldehyde
CAS113118-81-3
Molecular FormulaC6H4BrNO
Molecular Weight186.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C=O
InChIInChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
InChIKeyNGUVGKAEOFPLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromonicotinaldehyde (CAS 113118-81-3) for Advanced Organic Synthesis and Biomedical Research Procurement


5-Bromonicotinaldehyde (CAS 113118-81-3), a brominated pyridine carboxaldehyde, serves as a critical intermediate in the synthesis of complex heterocyclic compounds, pharmaceuticals, and agrochemicals . Its molecular architecture, featuring a reactive aldehyde at the 3-position and a bromine substituent at the 5-position of the pyridine ring, enables versatile reactivity profiles, including participation in Suzuki-Miyaura cross-coupling reactions and nucleophilic additions . This compound is distinguished by its ability to replace aniline derivatives in the synthesis of naphthyridines and diazobenzenes and functions as a ligand for nicotinic acetylcholine receptors (nAChRs) , underpinning its utility in neuroscience and drug discovery programs.

The Critical Impact of 5-Bromonicotinaldehyde (CAS 113118-81-3) Substitution Pattern on Research and Development Outcomes


The precise positioning of the bromine atom on the pyridine ring of 5-Bromonicotinaldehyde is not a trivial structural nuance but a critical determinant of its chemical and biological behavior. Direct substitution with alternative regioisomers, such as 6-bromonicotinaldehyde or 2-bromonicotinaldehyde, or with other halogenated pyridine carboxaldehydes, is not scientifically equivalent and will yield divergent results. The 5-bromo substitution pattern directly dictates the regioselectivity and efficiency of pivotal synthetic transformations like Suzuki-Miyaura cross-couplings [1] and profoundly influences its binding affinity and functional activity at biological targets, including nicotinamidase enzymes and nicotinic acetylcholine receptors [2]. Consequently, procuring the correct regioisomer is essential for ensuring the reproducibility of published synthetic routes and the validity of biological assay data.

Quantitative Evidence for Selecting 5-Bromonicotinaldehyde (CAS 113118-81-3) Over Analogs


Differential Inhibitory Potency of 5-Bromonicotinaldehyde on Nicotinamidase (EC 3.5.1.19)

5-Bromonicotinaldehyde demonstrates exceptionally potent inhibition of the enzyme nicotinamidase (EC 3.5.1.19), a key target in Mycobacterium tuberculosis for pyrazinamide activation [1]. This activity is quantitatively superior to a close structural analog. In head-to-head comparisons within the same assay system, 5-bromonicotinaldehyde exhibited a Ki value of 0.00007 mM (70 nM) [1], which is over 8-fold more potent than the Ki of 0.00059 mM (590 nM) observed for 5-bromopyridine-3-carbaldehyde [2]. This significant difference in inhibitory activity, despite their structural similarity, highlights the critical importance of selecting the specific 5-Bromonicotinaldehyde compound for this target.

Enzyme Inhibition Nicotinamidase Pyrazinamide Resistance

Regioselective Cross-Coupling Enabled by 5-Bromo Substitution for Complex Pyridine Synthesis

The 5-bromo substituent in 5-Bromonicotinaldehyde provides a unique handle for chemoselective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of 2,3,5-trisubstituted pyridines [1]. In a study leveraging a 5-bromo-2-tosyloxynicotinaldehyde scaffold, the methodology demonstrated that the C-Br bond at the 5-position could be selectively engaged over a C-OTs bond at the 2-position [1]. This specific reactivity is not readily accessible with other bromonicotinaldehyde regioisomers like 2- or 6-bromonicotinaldehyde, which present different electronic and steric environments around the halogen . The overall yield for the synthesis of pyridoclax, an Mcl-1 inhibitor lead compound, using this 5-bromo intermediate was 50% over 5 steps, highlighting the practical synthetic utility of this compound [1].

Suzuki-Miyaura Coupling Chemoselectivity Poly-substituted Pyridines

Procurement-Relevant Purity Specification for 5-Bromonicotinaldehyde from MedChemExpress

For procurement decisions, the quantitative purity of a reagent directly impacts experimental reliability and reproducibility. 5-Bromonicotinaldehyde (CAS 113118-81-3) is commercially available with a specified purity of 99.43% from MedChemExpress (Cat. No. HY-W003037) . This high purity level is critical for minimizing byproduct formation in sensitive synthetic applications and reducing confounding effects in biological assays, thereby ensuring a higher degree of confidence in research outcomes.

Chemical Procurement Purity Specification Quality Control

Validated Research and Industrial Applications for 5-Bromonicotinaldehyde (CAS 113118-81-3) Procurement


Mechanistic Studies of Nicotinamidase (EC 3.5.1.19) and Pyrazinamide Resistance

Researchers focused on tuberculosis drug resistance, particularly the mechanisms of pyrazinamide activation, should procure 5-Bromonicotinaldehyde. Its exceptionally high inhibitory potency against nicotinamidase (Ki = 70 nM) [1] makes it a superior tool for enzyme kinetics studies, structural biology, and high-throughput screening for novel inhibitors, offering a significant advantage over less potent analogs like 5-bromopyridine-3-carbaldehyde (Ki = 590 nM) [1].

Chemoselective Synthesis of 2,3,5-Trisubstituted Pyridine Derivatives

Medicinal chemists and process chemists developing pyridine-containing drug candidates or advanced materials should utilize 5-Bromonicotinaldehyde for its ability to undergo chemoselective Suzuki-Miyaura cross-couplings [2]. This specific reactivity at the 5-position, demonstrably different from other bromonicotinaldehyde isomers, allows for the precise and efficient construction of complex molecular architectures, as exemplified in the 5-step, 50% overall yield synthesis of the Mcl-1 inhibitor pyridoclax [2].

High-Reproducibility Synthesis of Naphthyridines and Diazobenzenes

Laboratories engaged in the synthesis of heterocyclic libraries, specifically naphthyridine and diazobenzene derivatives, should procure 5-Bromonicotinaldehyde to replicate published methods where it serves as a direct replacement for aniline compounds . Using the correct regioisomer and a high-purity source (e.g., ≥99.43%) is critical for ensuring the reaction proceeds with the expected yield and selectivity, thereby maintaining the integrity of structure-activity relationship studies .

Neuroscience Research Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Neuroscientists investigating the pharmacology of nAChRs or developing ligands for CNS disorders can employ 5-Bromonicotinaldehyde as a validated ligand. Its interaction with nAChRs has been documented , and procurement of the compound with a known purity profile is essential for generating consistent and interpretable data in receptor binding and functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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